N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional substitution pattern. The N1-position is substituted with a 4-fluorobenzyl group, introducing electron-withdrawing fluorine to enhance metabolic stability and modulate lipophilicity. The N2-position features a 3-(2-phenylmorpholino)propyl chain, combining a morpholine ring (known for improving solubility via hydrogen bonding) with a phenyl-substituted propyl linker.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-19-9-7-17(8-10-19)15-25-22(28)21(27)24-11-4-12-26-13-14-29-20(16-26)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHTSMGKZMZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a complex organic compound with the molecular formula and a molecular weight of approximately 399.466 g/mol. This compound incorporates significant functional groups, including a 4-fluorobenzyl moiety, a 2-phenylmorpholino group, and an oxalamide structure, which collectively contribute to its potential biological activities.
Pharmacological Potential
Research indicates that compounds with oxalamide structures often exhibit diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties . The presence of halogen substituents, such as fluorine in this compound, can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have explored the anticancer potential of similar oxalamide derivatives. For instance, compounds with structural similarities have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Studies
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Case Study on Antitumor Efficacy
- A study investigated the effects of oxalamide derivatives on human cancer cell lines. Results indicated that certain derivatives could induce apoptosis and inhibit proliferation in breast and colon cancer cells.
- Findings : Compounds demonstrated IC50 values in the micromolar range, indicating significant potency.
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Case Study on Neuroprotective Effects
- Another research focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The study highlighted the ability of these compounds to reduce oxidative stress markers and improve neuronal survival.
- Findings : The oxalamide derivative showed a reduction in neuronal apoptosis by approximately 30% compared to control groups.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Modulation of Gene Expression : The compound may alter the expression levels of genes associated with cell cycle regulation and apoptosis.
Toxicity Profile
While many oxalamides exhibit promising biological activities, their toxicity must be evaluated. Preliminary studies suggest that similar compounds have manageable toxicity profiles, but detailed toxicological assessments are necessary for clinical applications.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamide derivatives exhibit diverse pharmacological and physicochemical properties depending on their substitution patterns. Below is a detailed comparison with structurally analogous compounds from the literature.
Structural Analogues and Substitution Effects
2.1.1 N1-Substituent Variations
- Target Compound: The 4-fluorobenzyl group at N1 provides moderate lipophilicity (logP ~2.5–3.0 estimated) and enhanced metabolic resistance compared to non-fluorinated analogs .
- N1-(4-Chlorophenyl) Derivatives (e.g., Compound 117 in ): Chlorine at the para position increases lipophilicity (logP ~3.5) but may reduce metabolic stability due to slower oxidative dehalogenation compared to fluorine .
- N1-Adamantyl Derivatives (e.g., Compounds 6–12 in ): Adamantyl groups confer extreme rigidity and lipophilicity (logP >4.0), reducing solubility but improving target binding in hydrophobic pockets .
2.1.2 N2-Substituent Variations
- Target Compound: The 3-(2-phenylmorpholino)propyl chain introduces a tertiary amine (morpholine) for improved solubility and a phenyl group for π-π interactions.
- N2-Pyrazole Derivatives (e.g., Compound 10 in ): Pyrazole rings enhance hydrogen-bonding capacity but may limit membrane permeability due to polarity .
- N2-Benzyloxy Derivatives (e.g., Compounds 3–5 in ): Benzyloxy groups increase steric bulk and reduce solubility, though they may enhance selectivity for specific targets .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
